molecular formula C20H29N5O4 B144506 4-Hydroxyurapidil CAS No. 88733-12-4

4-Hydroxyurapidil

Cat. No.: B144506
CAS No.: 88733-12-4
M. Wt: 403.5 g/mol
InChI Key: WQYQEWKEJSPSCM-UHFFFAOYSA-N
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Description

4-Hydroxyurapidil is the p-hydrohlyated analogue and M1 metabolite of Urapidil . It is a 10-fold less potent hypotensive agent and lacks a central effect .


Synthesis Analysis

The synthesis of this compound involves complex dioxygenation reactions . The structure-activity relationship and crystallographic studies on a promising class of 4-hydroxypyrimidine-containing PHD inhibitors have been reported .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . Further insights into the mechanism of 4-hydroxyphenylpyruvate dioxygenase inhibition can be obtained from enzyme kinetics, X-ray crystallography, and computational simulations .


Chemical Reactions Analysis

4-Hydroxyphenylpyruvate dioxygenase (HPPD) and hydroxymandelate synthase (HMS) each catalyze similar complex dioxygenation reactions using the substrates 4-hydroxyphenylpyruvate (HPP) and dioxygen . The reactions differ in that HPPD hydroxylates at the ring C1 and HMS at the benzylic position .

Scientific Research Applications

Role as a Signal Molecule in Cell Function and Differentiation

4-Hydroxyurapidil, through its biologically active aldehydic end products, plays a pivotal role in various biological processes including chemotaxis, signal transduction, gene expression, and cell proliferation and differentiation. These processes are critical in both normal physiological and pathological conditions. The molecule has been recognized for its dual role, acting not only as a mediator of oxidative stress-related injury but also as a biological signal in cellular functions (Dianzani, Barrera, & Parola, 1999).

Involvement in Ocular Surface Disease

Recent studies suggest the potential use of this compound end products, such as MDA and 4-HNE, as biomarkers in tears for diagnosing and monitoring dry eye disease (DED). This application is particularly promising for improving patient care and understanding the pathogenesis of the disease, which has limited treatment options and an incompletely understood pathology. The use of these biomarkers could offer a more objective measure for the diagnosis and severity classification of DED, contributing significantly to the field of ophthalmology (Roy, Simpson, & Asbell, 2022).

Implications in Malaria Pathogenesis and Treatment

This compound and its end products, specifically 4-HNE, are considered crucial in the pathogenesis of severe malaria, including complications like malaria anemia and immunodepression. These complications, associated with oxidative stress and lipoperoxidation, implicate 4-HNE as a pathogenic factor. The recognition of 4-HNE in the pathogenesis of severe malaria not only marks it as an oxidative stress marker but also emphasizes its potential as a target for therapeutic intervention (Schwarzer, Arese, & Skorokhod, 2015).

Insights into Lipid Peroxidation and Its Role in Diseases

This compound's end products, resulting from the lipid peroxidation of polyunsaturated fatty acids, play a significant role in the pathogenesis of various diseases. The end products, like 4-HNE, are considered for their potential as biomarkers for disease detection, monitoring treatment efficacy, and serving as a prognostic index for patients. This aspect of this compound's application is significant, considering its role in diseases where oxidative stress and lipid peroxidation are contributing factors (Cai, Dupertuis, & Pichard, 2012).

Mechanism of Action

Target of Action

4-Hydroxyurapidil primarily targets the ADRA1 receptor . The ADRA1 receptor plays a crucial role in regulating blood pressure and urinary function . By targeting this receptor, this compound can effectively manage hypertension and related symptoms .

Mode of Action

This compound is a sympatholytic antihypertensive drug. It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . As an α1-adrenoceptor antagonist, it blocks the postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . As a 5-HT1A receptor agonist, it modulates the activity of the cerebral centers which control the circulatory system .

Biochemical Pathways

It is known that the drug’s interaction with α1-adrenoceptors and 5-ht1a receptors influences various physiological processes, including blood pressure regulation and smooth muscle contraction .

Pharmacokinetics

This compound is readily absorbed and is subject to moderate first-pass metabolism . It is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound have been reviewed . Studies show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its ability to manage hypertension and related symptoms. By blocking the postsynaptic alpha-receptors and modulating the activity of the cerebral centers controlling the circulatory system, this compound can effectively manage hypertension .

Properties

IUPAC Name

6-[3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O4/c1-22-18(14-19(27)23(2)20(22)28)21-7-4-8-24-9-11-25(12-10-24)16-6-5-15(26)13-17(16)29-3/h5-6,13-14,21,26H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYQEWKEJSPSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=C(C=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237278
Record name 4-Hydroxyurapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88733-12-4
Record name 4-Hydroxyurapidil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088733124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyurapidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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